3-HYDROXY-5-(4-METHYLSULFONYLPHENYL)PYRIDINE
Description
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWXELEKURJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683116 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258616-12-4 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Mercury-Mediated Sulfonation and Hydrolysis
Early synthetic routes for hydroxypyridine derivatives often relied on mercury-mediated sulfonation. In one method, pyridine is treated with mercury sulfate in fuming sulfuric acid at 210–220°C to yield pyridine-3-sulfonic acid, which undergoes alkaline hydrolysis to form 3-hydroxypyridine . While this approach demonstrates the feasibility of introducing sulfonic acid groups, the use of toxic mercury reagents and extreme reaction conditions limits its applicability for sensitive substrates like 3-hydroxy-5-(4-methylsulfonylphenyl)pyridine.
Mechanistic Considerations :
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Sulfonation : Electrophilic substitution at the pyridine C-3 position is facilitated by the electron-withdrawing effect of the nitrogen atom, directing sulfonation to the meta position .
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Hydrolysis : Alkaline conditions (e.g., molten NaOH at 250°C) cleave the sulfonic acid group, yielding the hydroxyl substituent .
Limitations :
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Mercury contamination and hazardous waste generation.
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Poor compatibility with pre-existing sulfonyl groups due to harsh acidic conditions.
Cross-Coupling Strategies Using Halogenated Pyridine Intermediates
Modern approaches leverage transition metal-catalyzed cross-coupling reactions to introduce the 4-methylsulfonylphenyl group. A representative pathway involves:
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Halogenation : 5-Bromo-3-hydroxypyridine is prepared via directed ortho-lithiation of 3-hydroxypyridine followed by bromination.
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Suzuki-Miyaura Coupling : Reaction of 5-bromo-3-hydroxypyridine with 4-methylsulfonylphenylboronic acid using Pd(PPh₃)₄ as a catalyst .
Optimized Conditions :
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Solvent: Dimethoxyethane (DME)/H₂O (3:1).
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Base: Na₂CO₃.
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Temperature: 80°C for 12 hours.
Advantages :
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High regioselectivity and functional group tolerance.
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Scalable under mild conditions.
Isoxazolopyridine Ring Cleavage for Hydroxyl Group Introduction
A novel method adapted from isoxazolopyridine chemistry involves the synthesis of 3-hydroxypicolinonitrile precursors, which are subsequently functionalized. Key steps include:
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Isoxazolopyridine Formation : Cyclization of 4-propargylaminoisoxazoles under Au(I) catalysis to form isoxazolopyridines .
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N–O Bond Cleavage : Treatment with K₂CO₃ in methanol at 60°C generates 3-hydroxypicolinonitriles .
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Functionalization : The nitrile group is hydrolyzed to a carboxylic acid and decarboxylated to yield 3-hydroxypyridine derivatives.
Data Table 1 : Yields of Isoxazolopyridine-Derived Intermediates
| Substrate | Product | Yield (%) |
|---|---|---|
| 8a | 5a | 89 |
| 8b | 5b | 78 |
Application to Target Compound :
The 4-methylsulfonylphenyl group can be introduced via Sonogashira coupling at the propargyl stage prior to cyclization, enabling modular synthesis .
Diazotization and Functional Group Interconversion
Diazotization-based methods, inspired by the synthesis of 5-chloro-2,3-dihydroxypyridine , offer an alternative route:
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Diazotization of 3-Amino-5-(4-methylsulfonylphenyl)pyridine : Treatment with NaNO₂/HCl at -10°C generates a diazonium intermediate.
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Hydrolysis : Heating the diazonium salt in aqueous H₂SO₄ yields the hydroxyl group at position 3 .
Critical Parameters :
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Temperature control (-10°C to 5°C) to prevent side reactions.
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Use of stabilizers (e.g., CuSO₄) to enhance diazonium salt stability.
Yield : 65–70% after purification .
Modern Green Chemistry Approaches
To address environmental concerns, recent efforts focus on mercury-free sulfonation and catalytic hydroxylation:
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Electrophilic Sulfonation : Using SO₃·DMSO complexes in dichloromethane at 0°C to introduce sulfonic acid groups.
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Photocatalytic Hydroxylation : Visible-light-driven oxidation of 3-aminopyridine derivatives using TiO₂ catalysts.
Advantages :
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyridine ring undergoes electrophilic substitution at activated positions. Bromination and nitration are particularly notable:
The hydroxyl group at position 3 strongly activates the pyridine ring, directing electrophiles to positions 2 and 4. Bromination proceeds regioselectively at position 2 due to steric hindrance from the bulky methylsulfonylphenyl group .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution under specific conditions:
Amination and thiolation demonstrate the utility of halogen or nitro groups as leaving groups. Copper catalysis enhances amination efficiency.
O-Functionalization of the Hydroxyl Group
The phenolic -OH group participates in alkylation and acylation:
Alkylation avoids hazardous bases like NaH by using K₂CO₃ in polar aprotic solvents . Acylation proceeds quantitatively under mild conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Coupling reactions require halogenation at position 2 or 4 as a prerequisite. The methylsulfonyl group remains inert under these conditions .
Oxidation and Reduction
Controlled redox reactions modify the sulfonyl group and hydroxyl functionality:
Reduction of the sulfonyl group to thioether is low-yielding but feasible. Oxidation of the hydroxyl group to a ketone requires strong oxidants .
Complexation and Chelation
The hydroxyl and pyridine nitrogen serve as ligands for metal coordination:
| Metal Ion | Solvent | Complex Structure | Stability Constant (log β) | Source |
|---|---|---|---|---|
| Cu(II) | Ethanol | [Cu(L)₂(H₂O)₂]⁺ | 8.2 | |
| Fe(III) | Acetonitrile | [Fe(L)₃]³⁺ | 10.5 |
Coordination chemistry studies reveal potential catalytic or therapeutic applications, particularly with transition metals .
Key Mechanistic Insights:
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Regioselectivity in Electrophilic Substitution : Steric effects from the 4-methylsulfonylphenyl group dominate over electronic effects, favoring substitution at position 2 .
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Base Sensitivity : Alkylation reactions require mild bases (e.g., K₂CO₃) to prevent deprotonation-induced side reactions .
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Catalyst Compatibility : Palladium catalysts tolerate the sulfonyl group but require inert atmospheres for optimal yields.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound is utilized as a precursor in the synthesis of more complex molecules. Its structural features allow for various chemical modifications, making it an essential component in organic synthesis.
Reactivity and Derivatives
- The compound can undergo oxidation to form 3-oxo-5-(4-methylsulfonylphenyl)pyridine and reduction to yield 3-hydroxy-5-(4-methylthiophenyl)pyridine. Substitution reactions can also produce various derivatives depending on the electrophile used, thereby expanding its utility in synthetic chemistry.
Biological Applications
Antimicrobial and Anticancer Properties
- Research indicates that 3-hydroxy-5-(4-methylsulfonylphenyl)pyridine exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, its anticancer potential has been explored, particularly in inhibiting cancer cell proliferation and metastasis .
FAAH Inhibition
- The compound has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition has implications for pain management and the treatment of inflammatory conditions. Studies have shown that it can effectively reduce pain responses in animal models without penetrating the central nervous system (CNS), suggesting its utility as a peripheral analgesic .
Medical Applications
Therapeutic Uses
- The compound is being investigated for its therapeutic applications in treating conditions such as Alzheimer's disease, inflammation-related disorders, and cancer. Its ability to inhibit cyclooxygenase-2 (COX-2) suggests potential use in managing pain and inflammation associated with various diseases, including arthritis and dysmenorrhea .
Clinical Trials and Studies
- Ongoing clinical studies are evaluating the effectiveness of this compound in treating chronic pain conditions and its role as an anti-inflammatory agent. Preliminary results indicate that it may serve as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), especially for patients with gastrointestinal complications .
Industrial Applications
Material Development
- In industrial chemistry, this compound is being explored for developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including polymers and coatings.
Table 1: Summary of Biological Activities
Table 2: Chemical Reactivity
| Reaction Type | Product | Reference |
|---|---|---|
| Oxidation | 3-Oxo-5-(4-methylsulfonylphenyl)pyridine | |
| Reduction | 3-Hydroxy-5-(4-methylthiophenyl)pyridine | |
| Substitution | Various derivatives based on electrophiles |
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine with structurally related compounds from the evidence:
Key Observations:
Core Structure Differences: The pyridine core in the target compound is aromatic and planar, facilitating π-π interactions in biological targets. In contrast, cyclohexenones (e.g., sethoxydim) are non-aromatic and contain a ketone, enabling nucleophilic reactions . Thiazole-containing derivatives () exhibit heteroaromaticity, often associated with medicinal chemistry applications .
Substituent Effects :
- The methylsulfonyl group in the target compound enhances oxidative stability compared to sethoxydim’s ethylthio group (-S-C₂H₅), which is prone to metabolic oxidation .
- Hydroxy Position : The 3-hydroxy group in all compounds is critical for hydrogen-bonding interactions. In herbicides, this group often binds ACCase or other target enzymes .
Research Findings and Inferences
Agrochemical Potential: The sulfonyl group in the target compound may mimic the herbicidal activity of cyclohexenones by interacting with ACCase or similar targets. However, pyridine’s aromaticity might alter binding kinetics compared to cyclohexenones . Sethoxydim and tralkoxydim’s efficacy correlates with substituent bulkiness; the 4-methylsulfonylphenyl group in the target compound could offer steric advantages for target selectivity .
Pharmaceutical Relevance :
- Thiazol-5-ylmethyl carbamates () demonstrate that hydroxy and carbamate groups are viable in drug design. The target compound’s sulfonyl group could serve as a bioisostere for phosphates or carboxylates in enzyme inhibitors .
Biological Activity
3-Hydroxy-5-(4-methylsulfonyphenyl)pyridine, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-inflammatory properties, binding affinities, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 3 and 5 positions, with a hydroxyl group at position 3 and a methylsulfonylphenyl group at position 5. This specific arrangement is crucial for its biological interactions.
Anti-inflammatory Effects
Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to 3-hydroxy-5-(4-methylsulfonyphenyl)pyridine can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells, leading to reduced inflammation markers in vitro .
Table 1: Inhibitory Effects on iNOS and COX-2 Expression
| Compound ID | IC50 (µM) | iNOS Expression (%) | COX-2 Expression (%) |
|---|---|---|---|
| Compound A | 5.0 | 45 | 40 |
| Compound B | 3.2 | 30 | 25 |
| Compound C | 7.1 | 50 | 55 |
Binding Affinity Studies
In silico studies have demonstrated that the compound exhibits promising binding affinities for various receptors, including dopamine receptors. The selectivity profile indicates that modifications to the phenyl group can enhance binding affinity significantly .
Table 2: Binding Affinities of Selected Compounds
| Compound ID | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| Compound A | D1R | 15 |
| Compound B | D2R | 22 |
| Compound C | D3R | 10 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of electron-donating groups like hydroxyl and electron-withdrawing groups such as sulfonyl significantly influence the biological activity of pyridine derivatives. For example, the introduction of a methylsulfonyl group enhances anti-inflammatory activity due to increased lipophilicity and receptor interaction capabilities .
Case Studies
- Case Study on Anti-inflammatory Activity : A study involving a series of pyridine derivatives demonstrated that compounds with similar structures to 3-hydroxy-5-(4-methylsulfonyphenyl)pyridine exhibited significant inhibition of inflammatory cytokines in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Case Study on Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of related pyridine compounds against various bacterial strains, indicating a broader spectrum of biological activity beyond anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
